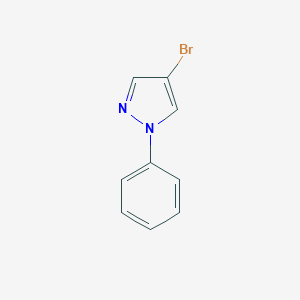

4-Bromo-1-phenyl-1H-pyrazole

Overview

Description

Synthesis Analysis

The synthesis of 4-Bromo-1-phenyl-1H-pyrazole derivatives can be achieved through various methods. For instance, 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole was prepared from 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride/methyl iodide in good yield, showcasing the compound's versatility as a precursor for further functionalization (Kleizienė et al., 2009).

Molecular Structure Analysis

The molecular structure of 4-Bromo-1-phenyl-1H-pyrazole and its derivatives has been elucidated through various spectroscopic techniques. Detailed structural characterization was performed by X-ray diffraction methods, supplemented by FT-IR, UV–Vis, 1H, and 13C NMR spectroscopies. These studies reveal the stability of the molecular structure and the presence of intramolecular charge transfer, which is responsible for the compound's nonlinear optical properties (Tamer et al., 2016).

Chemical Reactions and Properties

4-Bromo-1-phenyl-1H-pyrazole participates in a variety of chemical reactions, demonstrating its reactivity and potential for synthesizing novel compounds. For example, its transformation into 1,4-dihydropyrano[2,3-c]pyrazole derivatives via an efficient synthesis process highlights its reactivity and versatility in organic synthesis (Vafajoo et al., 2015).

Physical Properties Analysis

The physical properties of 4-Bromo-1-phenyl-1H-pyrazole, including its spectroscopic characteristics, have been explored through various studies. Vibrational and electronic absorption spectral studies provide insights into the compound's equilibrium geometry, bonding features, and harmonic vibrational frequencies, which are crucial for understanding its physical behavior and applications in material science (Prasad et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-Bromo-1-phenyl-1H-pyrazole are characterized by its reactivity and functionalization potential. Studies have demonstrated its utility in various chemical transformations, contributing to the development of new materials and pharmaceuticals. The compound's participation in electro-catalyzed multicomponent transformations and its role in synthesizing dihydropyrano[2,3-c]pyrazole derivatives exemplify its chemical versatility and potential for innovation in organic chemistry (Vafajoo et al., 2015).

Scientific Research Applications

Starting Material for Functionalization Reactions : 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole is valuable for further functionalization reactions, serving as a precursor for condensed systems with a ring-oxygen atom (Kleizienė et al., 2009).

Synthesis of Stable Pyrazoles : Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole enables the synthesis of stable 4-bromo-3-substituted pyrazoles under suitable conditions (Heinisch et al., 1990).

Copper-Catalyzed Cycloaddition : This process yields 4-trifluoromethyl pyrazoles with excellent regioselectivity and moderate to excellent yields (Lu et al., 2019).

Potential Cancer Treatment : A 4-bromo derivative (Compound 2j) shows activity against the Bcr-Abl T315I mutant, significantly reducing tumor volumes in mice (Radi et al., 2013).

Analgesic and Anti-inflammatory Properties : N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives demonstrate analgesic, hypotensive, bradycardiac, and anti-inflammatory properties, with some showing weak anti-platelet activity (Bondavalli et al., 1988).

Importance in Solid State and Solution Tautomerism : The 3-bromo tautomer of 4-bromo-1H-pyrazoles dominates in both solid state and solution, highlighting its significance in chemical research (Trofimenko et al., 2007).

Potential as Antimicrobial and Antioxidant Compounds : 1-phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives, including 4-bromo variants, show promise as antimicrobial and antioxidant agents with therapeutic applications (Chennapragada & Palagummi, 2018).

Pd-Catalyzed Cross-Coupling Reactions : These reactions involving halogenated 1-phenylpyrazol-3-ols and related triflates can produce various functionally substituted 1-phenyl-1H-pyrazoles (Arbačiauskienė et al., 2009).

Antibacterial and Antifungal Activities : Certain derivatives exhibit properties comparable to commercial drugs like Proquazone and Ampicillin (Farghaly et al., 2000).

Potential Antiproliferative Agents : Specific pyrazole derivatives show cytotoxic effects against breast cancer and leukemic cells, indicating their potential as small molecule inhibitors for cancer treatment (Ananda et al., 2017).

Safety And Hazards

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name |

4-bromo-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPRPWBNLNTEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354922 | |

| Record name | 4-Bromo-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-phenyl-1H-pyrazole | |

CAS RN |

15115-52-3 | |

| Record name | 4-Bromo-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)